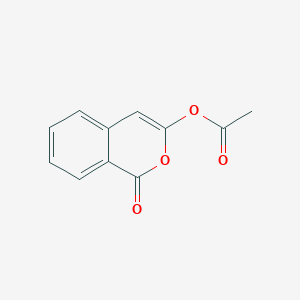
1-Oxo-1H-2-benzopyran-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oxo-1H-isochromen-3-yl acetate is a chemical compound with the molecular formula C11H8O4. It belongs to the class of isocoumarins, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1H-isochromen-3-yl acetate typically involves the reaction of 3-acetyl-1H-isochromen-1-one with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 1-oxo-1H-isochromen-3-yl acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-oxo-1H-isochromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: 1-oxo-1H-isochromen-3-yl acetic acid.
Reduction: 1-hydroxy-1H-isochromen-3-yl acetate.
Substitution: Various substituted isocoumarin derivatives.
Wissenschaftliche Forschungsanwendungen
1-oxo-1H-isochromen-3-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential cytotoxic effects against cancer cell lines.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1-oxo-1H-isochromen-3-yl acetate involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl acetate
- 3-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl) propanoate
- 3-hetaryl-1H-isochromen-1-ones
Uniqueness
1-oxo-1H-isochromen-3-yl acetate is unique due to its specific structural features and biological activities.
Eigenschaften
CAS-Nummer |
31913-57-2 |
|---|---|
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
(1-oxoisochromen-3-yl) acetate |
InChI |
InChI=1S/C11H8O4/c1-7(12)14-10-6-8-4-2-3-5-9(8)11(13)15-10/h2-6H,1H3 |
InChI-Schlüssel |
XCLYQCUUCGYXKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)

![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
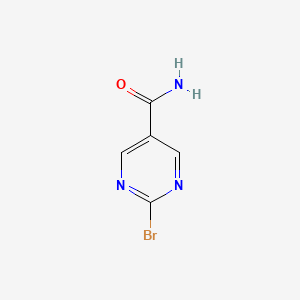
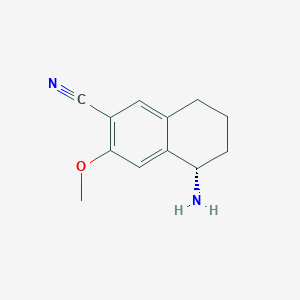
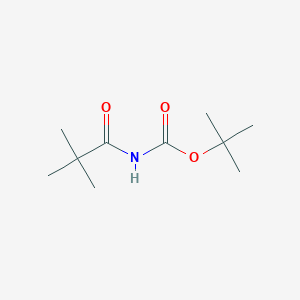
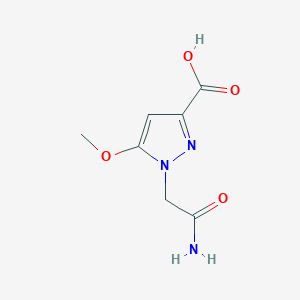
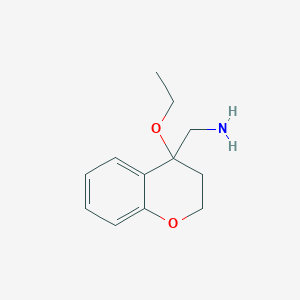
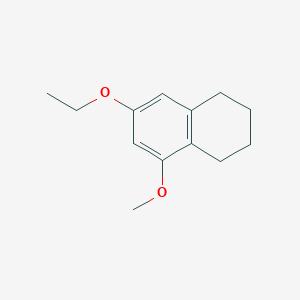


![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
